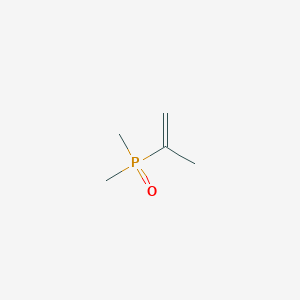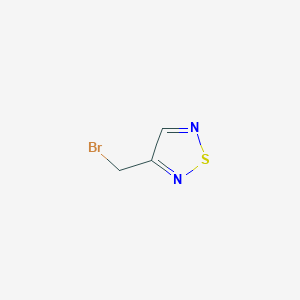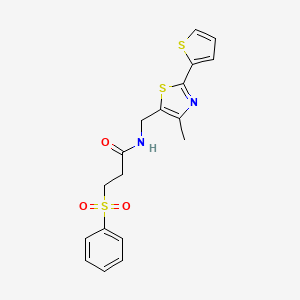
3-Fluor-N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, a piperidine ring, and a pyrimidinylmethyl group, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity and anti-tubercular activity . These activities suggest that the compound may target bacterial cells or Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache) , which plays a crucial role in the nervous system. Inhibition of this enzyme could affect various biochemical pathways related to nerve signal transmission.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent antimicrobial or anti-tubercular effects.
Biochemische Analyse
Biochemical Properties
3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions of this compound is with the enzyme tyrosine kinase, which is involved in various cellular signaling pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways .
Additionally, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been shown to interact with certain receptor proteins on the cell surface. These interactions can lead to changes in receptor conformation and function, further influencing cellular responses. The nature of these interactions is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes. This activation is a result of the compound’s ability to disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic pathway .
Furthermore, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting key components of this pathway, the compound can reduce cell proliferation and induce cell cycle arrest . These effects are accompanied by changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing ATP from accessing the site and thereby inhibiting phosphorylation of downstream targets . This inhibition leads to a cascade of effects, including reduced activation of signaling pathways involved in cell growth and survival.
In addition to enzyme inhibition, 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can also modulate gene expression by interacting with transcription factors. This interaction can either enhance or repress the transcription of specific genes, depending on the context and the specific transcription factors involved .
Temporal Effects in Laboratory Settings
The effects of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
In animal models, the effects of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidinylmethyl group. The fluorination step is usually carried out using a fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride). The final step involves coupling the fluorinated intermediate with the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols, amines, or alkanes
Substitution: Amides, esters, or ethers
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(piperidin-1-yl)aniline
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Uniqueness: 3-Fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide stands out due to its unique combination of fluorine, piperidine, and pyrimidinylmethyl groups. This combination provides enhanced stability, reactivity, and potential for diverse applications compared to similar compounds.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-6-4-5-13(11-14)17(23)20-12-15-19-8-7-16(21-15)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBWHQKRJNDPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)
![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![Imidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B2518187.png)
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)


![3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2518199.png)
![N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2518201.png)
